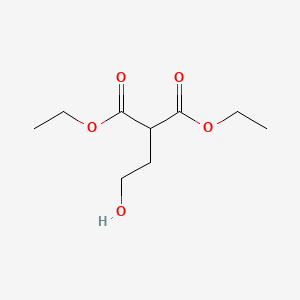

Diethyl (2-hydroxyethyl)propanedioate

Description

Contextualization within Propanedioate Chemistry and its Derivatives

Propanedioic acid, more commonly known as malonic acid, and its corresponding esters are fundamental reagents in organic synthesis, primarily due to the reactivity of the active methylene (B1212753) group situated between the two carbonyl functionalities. The acidity of these protons allows for easy deprotonation to form a stabilized carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions. The classic malonic ester synthesis, for instance, utilizes diethyl propanedioate (diethyl malonate) to produce a wide range of substituted carboxylic acids.

Diethyl (2-hydroxyethyl)propanedioate is a functionalized derivative of diethyl propanedioate, distinguished by the presence of a hydroxymethyl group (-CH2OH) on the central carbon atom. This seemingly simple modification significantly expands the synthetic utility of the propanedioate scaffold. The introduction of the hydroxyl group provides an additional site for chemical manipulation, allowing for a broader range of subsequent reactions and the synthesis of more complex molecular architectures. The presence of this functional handle allows chemists to move beyond the traditional alkylation and acylation reactions typical of simple malonic esters and explore new avenues in the construction of intricate organic molecules.

Significance in Contemporary Organic Synthesis Research

The significance of this compound in modern organic synthesis lies in its role as a versatile bifunctional building block. The presence of both the reactive malonate moiety and a primary alcohol allows for sequential or orthogonal chemical transformations. This dual reactivity is highly sought after in the synthesis of complex natural products and pharmaceutically active compounds.

The hydroxyl group can be protected to allow for selective reactions at the malonate center, or it can be oxidized to an aldehyde or carboxylic acid, providing further synthetic handles. Furthermore, the hydroxyl group can participate in intramolecular reactions, leading to the formation of cyclic structures such as lactones, which are common motifs in many biologically active molecules. The ability to introduce a hydroxymethyl group into a molecule via this reagent is a powerful tool for synthetic chemists, enabling the construction of molecules with increased complexity and functionality.

Detailed Research Findings

While extensive literature exists for the parent compound, diethyl malonate, specific research focusing solely on this compound is more specialized. However, its preparation and utility as a synthetic intermediate are documented in various studies.

The synthesis of this compound can be inferred from the well-established procedures for the hydroxymethylation of malonic esters. A common method involves the base-catalyzed reaction of diethyl malonate with formaldehyde. Careful control of stoichiometry is crucial to favor the formation of the mono-hydroxymethylated product over the di-substituted analogue, diethyl bis(hydroxymethyl)malonate.

Once synthesized, this compound can be employed in a variety of synthetic transformations. Its enolate can participate in Michael additions to α,β-unsaturated compounds, leading to the formation of 1,5-dicarbonyl compounds with an appended hydroxymethyl group. hmdb.ca This functionality can then be used for further elaboration of the molecular structure.

Moreover, the compound is a valuable precursor in Knoevenagel condensation reactions with aldehydes and ketones. hmdb.cawikipedia.org The resulting α,β-unsaturated systems bearing a hydroxymethyl group are versatile intermediates for the synthesis of a range of heterocyclic and carbocyclic compounds. The ability to introduce this functionalized side chain is of particular interest in the synthesis of modified amino acids and other biologically relevant molecules.

Interactive Data Tables

Below are interactive tables summarizing key information for this compound and its parent compound, diethyl propanedioate.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | Diethyl 2-(hydroxymethyl)propanedioate |

| Synonyms | This compound, Diethyl 2-(hydroxymethyl)malonate |

| CAS Number | 23904-38-3 |

| Molecular Formula | C8H14O5 |

| Molecular Weight | 190.19 g/mol |

Table 2: Physicochemical Properties of Propanedioate Derivatives

| Property | This compound | Diethyl propanedioate |

| Appearance | Colorless to pale yellow liquid | Colorless liquid |

| Boiling Point | Not readily available | 199.3 °C |

| Density | Not readily available | 1.055 g/cm³ |

| Refractive Index | Not readily available | 1.4143 |

| Solubility | Soluble in organic solvents | Soluble in organic solvents |

Table 3: Spectroscopic Data of Diethyl propanedioate (for comparison)

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 1.28 (t, 6H), 3.39 (s, 2H), 4.21 (q, 4H) |

| ¹³C NMR (CDCl₃) | δ 14.0, 41.6, 61.4, 166.8 |

| IR (neat) | 2984, 1750, 1735, 1370, 1255, 1154, 1032 cm⁻¹ |

| Mass Spectrum (EI) | m/z 160 (M⁺), 115, 88, 60 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(2-hydroxyethyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-3-13-8(11)7(5-6-10)9(12)14-4-2/h7,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIFZWTVQWQQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCO)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494403 | |

| Record name | Diethyl (2-hydroxyethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63972-17-8 | |

| Record name | Diethyl (2-hydroxyethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 Hydroxyethyl Propanedioate

Strategic Precursor Selection and Design Considerations

The successful synthesis of diethyl (2-hydroxyethyl)propanedioate hinges on the appropriate choice of starting materials and a well-considered reaction design. The inherent reactivity of the selected precursors is fundamental to achieving the desired molecular architecture.

Utilization of Diethyl Malonate as a Core Substrate

Diethyl malonate is the cornerstone precursor for the synthesis of this compound. wikipedia.orglibretexts.org Its utility stems from the unique reactivity of the methylene (B1212753) group (-CH2-) positioned between two electron-withdrawing carbonyl groups of the ester functionalities. wikipedia.org This structural arrangement significantly increases the acidity of the α-hydrogens (pKa ≈ 13), making them susceptible to deprotonation by a suitable base. libretexts.org

The removal of a proton from the active methylene group generates a resonance-stabilized enolate ion. libretexts.org This carbanion is a potent nucleophile, capable of attacking various electrophilic species to form a new carbon-carbon bond at the central carbon. fiveable.me The stability and nucleophilicity of the diethyl malonate enolate make it an ideal intermediate for introducing substituents, such as the 2-hydroxyethyl group.

Methodologies for Introducing the 2-Hydroxyethyl Moiety

Two primary strategies are employed to introduce the 2-hydroxyethyl group onto the diethyl malonate framework. These methods involve the reaction of the diethyl malonate enolate with either a haloalcohol or an epoxide.

Reaction with 2-Haloethanols: A common approach involves the use of a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. In this SN2 reaction, the diethyl malonate enolate acts as the nucleophile, attacking the electrophilic carbon of the 2-haloethanol and displacing the halide leaving group. This directly forms the C-C bond and introduces the 2-hydroxyethyl side chain.

Reaction with Ethylene Oxide: An alternative and often efficient method is the ring-opening of ethylene oxide. The nucleophilic diethyl malonate enolate attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide during workup yields the desired hydroxyl group. This method is advantageous as it avoids the generation of a halide salt byproduct.

C-Alkylation and Related Substitution Reactions

The introduction of the 2-hydroxyethyl group is achieved through a C-alkylation reaction, a fundamental process in organic synthesis for forming carbon-carbon bonds. libretexts.org This involves the reaction of the nucleophilic enolate of diethyl malonate with an appropriate electrophile.

Optimization of Alkylation Pathways on the Active Methylene Group

The alkylation of the active methylene group of diethyl malonate is a well-established transformation. libretexts.orgorgsyn.org The process is typically initiated by treating diethyl malonate with a base to generate the enolate. The choice of base and solvent is crucial for efficient enolate formation and subsequent alkylation. Sodium ethoxide in ethanol is a commonly used base for this purpose. libretexts.org

Once the enolate is formed, the electrophile, in this case, a precursor to the 2-hydroxyethyl group, is introduced. The reaction proceeds via a nucleophilic substitution mechanism. pearson.com Careful control of reaction conditions such as temperature and reaction time is necessary to maximize the yield of the desired mono-alkylated product and minimize potential side reactions like dialkylation or O-alkylation.

| Parameter | Condition | Rationale |

| Base | Sodium Ethoxide (NaOEt) | Effectively deprotonates diethyl malonate to form the enolate. |

| Solvent | Ethanol (EtOH) | Solubilizes the reactants and is the conjugate acid of the base. |

| Electrophile | 2-Chloroethanol or Ethylene Oxide | Provides the 2-hydroxyethyl moiety. |

| Temperature | Varies (e.g., reflux) | To provide sufficient energy for the reaction to proceed at a reasonable rate. |

Regioselective and Stereoselective Functionalization Approaches

In the context of synthesizing this compound, the primary regioselectivity concern is C-alkylation versus O-alkylation. Due to the "hard" nature of the oxygen atoms and the "soft" nature of the central carbon in the enolate, alkyl halides preferentially react at the carbon, leading to the desired C-alkylated product.

For the synthesis of the specific target molecule, which is achiral, stereoselectivity is not a primary concern. However, in the broader context of malonate alkylation, the introduction of a chiral center can be achieved through the use of chiral auxiliaries or catalysts. While not directly applicable to the synthesis of this compound itself, these advanced methods are crucial for producing optically active derivatives. For instance, enantioselective phase-transfer catalysis has been employed for the asymmetric alkylation of malonate derivatives. nih.gov

Condensation and Addition Reaction Pathways

While C-alkylation is the most direct route to this compound, related condensation and addition reactions of diethyl malonate with other electrophiles can lead to structurally similar hydroxyalkylated products. A notable example is the reaction of diethyl malonate with formaldehyde.

This reaction proceeds via a base-catalyzed condensation mechanism. The diethyl malonate enolate attacks the electrophilic carbonyl carbon of formaldehyde. This leads to the formation of a hydroxymethyl group attached to the central carbon of the malonate. With sufficient formaldehyde, this can proceed to form diethyl bis(hydroxymethyl)malonate. orgsyn.org This reaction highlights the versatility of the diethyl malonate enolate in forming C-C bonds with carbonyl compounds, a pathway that is mechanistically related to the addition reactions used to synthesize other hydroxyl-containing malonate derivatives.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Diethyl Malonate | 2-Chloroethanol | This compound | C-Alkylation (SN2) |

| Diethyl Malonate | Ethylene Oxide | This compound | C-Alkylation (Ring-Opening) |

| Diethyl Malonate | Formaldehyde | Diethyl (hydroxymethyl)propanedioate | Condensation/Addition |

Strategies for Carbon-Carbon Bond Formation (e.g., Aldol, Michael)

The most direct and widely utilized strategy for synthesizing this compound is the malonic ester synthesis. patsnap.comwikipedia.org This classic method involves the alkylation of a diethyl malonate enolate with a suitable electrophile. patsnap.comlibretexts.orglibretexts.org

The process begins with the deprotonation of diethyl malonate at the α-carbon (the carbon flanked by the two carbonyl groups) using a base to form a resonance-stabilized enolate. libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.com This enolate is a potent nucleophile. The subsequent step is a nucleophilic substitution (SN2) reaction where the enolate attacks an alkyl halide. libretexts.orglibretexts.org For the synthesis of the target molecule, an electrophile containing a protected or unprotected 2-hydroxyethyl group is required.

Alkylation with 2-Haloethanols: The reaction of the diethyl malonate enolate with a 2-haloethanol, such as 2-bromoethanol, provides a direct route to the desired product. The enolate attacks the carbon bearing the halogen, displacing the halide and forming the C-C bond.

Reaction with Ethylene Oxide: An alternative approach involves the ring-opening of ethylene oxide by the diethyl malonate enolate. This reaction directly installs the 2-hydroxyethyl group, with the subsequent workup protonating the newly formed alkoxide.

While direct alkylation is the most common route, other carbon-carbon bond-forming strategies like the Michael and Aldol reactions can be conceptually applied, though they represent more complex pathways.

Michael Addition: A hypothetical Michael addition route could involve the conjugate addition of the diethyl malonate enolate to an α,β-unsaturated acceptor like acrolein. The resulting aldehyde would then require selective reduction to a primary alcohol to yield the target structure.

Aldol Reaction: An Aldol-type condensation could be envisioned between the diethyl malonate enolate and a protected form of hydroxyacetaldehyde (e.g., 2,2-dimethoxyacetaldehyde). Following the condensation, removal of the protecting group and reduction of any resulting carbonyl or double bond would be necessary to arrive at this compound.

Asymmetric Induction in this compound Synthesis

The target molecule, this compound, is achiral as the α-carbon is not a stereocenter. Therefore, asymmetric induction is not relevant to the synthesis of this specific compound.

However, the principles of asymmetric induction are crucial in the broader context of malonic ester synthesis for creating chiral molecules. When a prochiral diethyl malonate derivative (where the two ester groups are inequivalent) is alkylated, or when a symmetrically substituted malonate undergoes a desymmetrization reaction, a stereocenter can be generated. Achieving stereocontrol in such cases requires the use of chiral auxiliaries, chiral phase-transfer catalysts, or chiral metal-ligand complexes. These methods guide the approach of the electrophile to the enolate, favoring the formation of one enantiomer over the other. While not applicable to the synthesis of this compound itself, these asymmetric strategies are vital for producing a vast array of optically active compounds derived from malonic esters.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in facilitating the synthesis of malonate derivatives, influencing reaction rates, yields, and selectivity.

Investigation of Base-Catalyzed Processes

Base catalysis is fundamental to the malonic ester synthesis, as it is required to generate the nucleophilic enolate from the relatively acidic diethyl malonate (pKa ≈ 13). libretexts.org

Conventional Bases: The most common base employed is sodium ethoxide in an ethanol solvent. libretexts.orglibretexts.org Using an alkoxide that matches the alkyl group of the ester prevents transesterification, a potential side reaction. wikipedia.org The reaction typically involves generating the enolate, which then reacts with the alkyl halide. organicchemistrytutor.com

Milder Bases and Phase-Transfer Catalysis: To avoid the strictly anhydrous conditions required for sodium ethoxide, milder bases like potassium carbonate can be used in conjunction with a phase-transfer catalyst (PTC) such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt. scribd.comgoogle.com The PTC facilitates the transport of the base or the enolate between an aqueous or solid phase and the organic phase where the reaction occurs, enabling the use of less harsh conditions. scribd.com

Alternative Base Systems: Research has also explored the use of metal oxides, such as calcium oxide, in aprotic, dipolar solvents like dimethyl sulfoxide (DMSO) as an effective and inexpensive base system for the alkylation of diethyl malonate. google.com

Table 1: Comparison of Base Systems for Diethyl Malonate Alkylation

| Base System | Solvent | Typical Conditions | Advantages | Disadvantages |

| Sodium Ethoxide | Ethanol | Anhydrous, Reflux | High reactivity, well-established libretexts.orglibretexts.org | Requires strictly anhydrous conditions, potential for side reactions |

| Potassium Carbonate / PTC | Dichloromethane, Toluene | Biphasic, often heated | Milder conditions, tolerates some moisture scribd.comgoogle.com | Requires catalyst, may have slower reaction rates |

| Calcium Oxide | DMSO | 50-80°C | Inexpensive base, effective system google.com | Requires specific aprotic dipolar solvents |

Application of Transition Metal-Mediated Syntheses

While base-catalyzed alkylation is the standard, transition metal catalysis offers modern, alternative pathways for forming C-C and C-heteroatom bonds in the synthesis of complex molecules. mdpi.com In the context of malonate chemistry, transition metals like palladium, rhodium, and ruthenium are primarily used for cross-coupling and C-H activation reactions rather than simple alkylations. mdpi.comdiva-portal.org For instance, palladium-catalyzed reactions, such as the Tsuji-Trost allylation, are key for constructing specific types of carbon-carbon bonds. mdpi.com Although not directly applied for the synthesis of this compound, these advanced methods highlight the versatility of transition metals in functionalizing molecules and could conceptually be adapted for more complex analogues.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. These principles are increasingly being applied to classic reactions like the malonic ester synthesis.

Exploration of Environmentally Benign Solvents and Reaction Conditions

A key focus of green chemistry is the replacement of hazardous solvents with safer alternatives. Traditional solvents used in malonate alkylation, such as dimethylformamide (DMF), are effective but pose health and environmental risks.

Greener Solvent Alternatives: Modern research promotes the use of bio-derived or less toxic solvents. For instance, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like corncobs, and cyclopentyl methyl ether (CPME) are considered greener substitutes for solvents like tetrahydrofuran (THF) and dichloromethane. CPME is noted for its stability and resistance to peroxide formation, enhancing laboratory safety.

Energy-Efficient Conditions: Microwave-assisted synthesis has emerged as a sustainable technique that can significantly reduce reaction times and energy consumption. researchgate.net The alkylation of diethyl malonate under microwave irradiation, sometimes in conjunction with phase-transfer catalysis, has been shown to be highly efficient. researchgate.net This method often leads to higher yields and selectivity for mono-alkylation compared to conventional heating. researchgate.net

Atom Economy: Green chemistry also emphasizes atom economy, designing syntheses to maximize the incorporation of all materials used in the process into the final product. labmanager.com Catalytic approaches, which use small amounts of a substance to facilitate the reaction, are inherently more atom-economical than using stoichiometric reagents. labmanager.com

Chemical Reactivity and Transformations of Diethyl 2 Hydroxyethyl Propanedioate

Reactivity Governed by the Active Methylene (B1212753) Group

The carbon atom situated between the two carbonyl groups of the ester functions contains a single hydrogen atom. This hydrogen is significantly acidic due to the electron-withdrawing nature of the adjacent carbonyls, which stabilize the resulting conjugate base. atamanchemicals.comlibretexts.org This "active methylene" (in this case, a methine) is the focal point for several crucial carbon-carbon bond-forming reactions.

Carbanion Formation and Nucleophilic Reactivity

The hydrogen on the α-carbon of Diethyl (2-hydroxyethyl)propanedioate is readily abstracted by a suitable base to form a carbanion, specifically an enolate. youtube.com The pKa of the α-hydrogen in the parent diethyl malonate is approximately 13, indicating its pronounced acidity. libretexts.org Strong bases, such as sodium ethoxide or sodium hydride, are commonly employed to facilitate this deprotonation. google.compearson.com

The resulting carbanion is stabilized by resonance, where the negative charge is delocalized onto the oxygen atoms of both carbonyl groups. pearson.com This resonance stabilization makes the enolate a relatively stable, yet highly effective, nucleophile. siue.edunih.gov This nucleophilic character is the foundation for its participation in a range of synthetic transformations. youtube.com The general process involves the formation of the enolate, which then attacks an electrophilic species to form a new covalent bond. siue.edu

Acylation Reactions and Product Diversification

Beyond alkylation, the enolate of this compound can be acylated by reacting it with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). atamanchemicals.comnih.govorgsyn.org This reaction introduces an acyl group to the α-carbon, yielding a β-keto ester derivative. These products are highly valuable synthetic intermediates. nih.gov

The acylation can be facilitated by specific reagents. For instance, the use of magnesium chloride with an amine base like triethylamine (B128534) has been reported as an effective method for the acylation of active methylene compounds. atamanchemicals.comacs.org The mixed carbonic anhydride procedure has also been utilized for acylating carbanions derived from malonic esters under mild conditions. orgsyn.org This diversification allows for the synthesis of a wide array of more complex molecules. orgsyn.orgacs.org

| Acylating Agent | Product Class |

| Acetyl Chloride | Diethyl acetyl(2-hydroxyethyl)propanedioate |

| Benzoyl Chloride | Diethyl benzoyl(2-hydroxyethyl)propanedioate orgsyn.org |

| Propionyl Chloride | Diethyl (2-hydroxyethyl)(1-oxopropyl)propanedioate |

Michael Addition Reactions with α,β-Unsaturated Systems

The carbanion derived from this compound is a "soft" nucleophile and can act as a Michael donor in conjugate addition reactions. wikipedia.orgspcmc.ac.in In a Michael reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.comlibretexts.org This 1,4-addition is a powerful method for forming carbon-carbon bonds and results in the creation of a 1,5-dicarbonyl compound. spcmc.ac.inlibretexts.org

The reaction is thermodynamically favorable due to the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.comlibretexts.org The process is typically carried out in the presence of a catalytic amount of base, which is sufficient to generate the enolate nucleophile. spcmc.ac.in

| Michael Acceptor | Product Class |

| Methyl Vinyl Ketone | 1,5-dicarbonyl adduct wikipedia.org |

| Acrylonitrile | γ-ketonitrile adduct wikipedia.org |

| Diethyl Fumarate | Poly-ester adduct wikipedia.org |

| Methyl Acrylate | 1,5-diester adduct libretexts.org |

Transformations Involving the Diester Functionalities

The two ethyl ester groups in this compound are also sites of chemical reactivity, most notably undergoing transesterification.

Transesterification Processes and Ester Exchange

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com In the case of this compound, the ethyl groups can be replaced by other alkyl groups by reacting the compound with a different alcohol (e.g., methanol (B129727), propanol) in the presence of an acid or base catalyst. masterorganicchemistry.comorgsyn.org

Base-Catalyzed Transesterification: This process typically involves an alkoxide base where the alkyl group corresponds to that of the new alcohol. The mechanism proceeds through a nucleophilic addition-elimination pathway. For example, using sodium methoxide (B1231860) in methanol would convert the diethyl ester into a dimethyl ester. masterorganicchemistry.com Using a non-corresponding alkoxide can lead to a mixture of ester products. brainly.in

Acid-Catalyzed Transesterification: Under acidic conditions (e.g., sulfuric acid), the carbonyl oxygen is first protonated, which activates the ester toward nucleophilic attack by the new alcohol. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it to completion, the new alcohol is often used in large excess as the solvent. masterorganicchemistry.comorgsyn.org

This reaction is fundamental in polymer chemistry and in the synthesis of biofuels, where triglycerides are transesterified with methanol or ethanol. atlantis-press.comyoutube.commdpi.com The presence of the free hydroxyl group on the 2-hydroxyethyl substituent could potentially lead to intramolecular transesterification, resulting in the formation of a cyclic ester (a lactone), under certain conditions. masterorganicchemistry.com

Hydrolysis and Subsequent Decarboxylation Pathways

The chemical transformation of this compound via hydrolysis and subsequent decarboxylation is a fundamental process characteristic of malonic esters. ucalgary.caaskthenerd.com This pathway involves two key stages: the hydrolysis of the ester groups to form a carboxylic acid, followed by the loss of carbon dioxide (decarboxylation).

Under acidic or basic conditions, the two ethyl ester groups of this compound are hydrolyzed to yield (2-hydroxyethyl)propanedioic acid, also known as (2-hydroxyethyl)malonic acid. ucalgary.ca This intermediate is a β-dicarboxylic acid, a class of compounds known for their thermal instability. askthenerd.com

The ease of hydrolysis and decarboxylation can be influenced by the nature of the substituent on the α-carbon. For instance, studies on analogous compounds like diethyl 2-(perfluorophenyl)malonate have shown that hydrolysis can be challenging under mild conditions. beilstein-journals.orgbeilstein-journals.org Vigorous hydrolysis of this related compound using a mixture of hydrobromic acid (HBr) and acetic acid (AcOH) at reflux temperatures was necessary to achieve the formation of the corresponding substituted acetic acid, demonstrating that the intermediate malonic acid readily decarboxylates under these harsh conditions. beilstein-journals.org It is anticipated that this compound would follow a similar reaction pathway, though reaction conditions may vary.

Table 1: Hydrolysis and Decarboxylation Pathway

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | Hydrolysis | Acid (e.g., H₃O⁺) or Base (e.g., NaOH), followed by acidification | (2-hydroxyethyl)propanedioic acid |

| 2 | Decarboxylation | Heat (often concurrent with acid hydrolysis) | 4-hydroxybutanoic acid |

Reactions of the Pendant Hydroxyl Group

The presence of a primary hydroxyl group on the ethyl substituent provides a secondary site for a variety of chemical transformations, allowing for extensive functionalization of the molecule.

The pendant hydroxyl group can be readily derivatized through common reactions such as esterification and etherification.

Esterification: The hydroxyl group can react with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form a new ester linkage. A classic method is the Fischer esterification, where the alcohol is treated with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium-driven reaction typically uses an excess of the carboxylic acid or removal of water to favor product formation. masterorganicchemistry.com

Etherification: The hydroxyl group can also be converted into an ether. In the Williamson ether synthesis, the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide. This nucleophilic alkoxide then reacts with an alkyl halide in an Sₙ2 reaction to form the corresponding ether.

Table 2: Derivatization of the Pendant Hydroxyl Group

| Reaction | Reagent | Catalyst | Product Type |

| Esterification | Carboxylic Acid (R'-COOH) | Acid (e.g., H₂SO₄) | Diester-ester |

| Etherification | Alkyl Halide (R'-X) | Base (e.g., NaH) | Diester-ether |

The primary hydroxyl group is susceptible to selective oxidation to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed.

Oxidation:

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be used to selectively oxidize the primary alcohol to an aldehyde, yielding diethyl (2-oxoethyl)propanedioate.

To Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol directly to a carboxylic acid, resulting in the formation of (2-carboxyethyl)diethyl propanedioate.

Reduction: The hydroxyl group itself is already in a reduced state. Further reduction of the molecule would target the ester functionalities. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the diethyl ester groups and the pendant hydroxyl group (if it were, for example, first oxidized to a ketone or aldehyde) to alcohols. The expected product from the complete reduction of this compound would be 1,2,4-butanetriol.

The bifunctional nature of this compound allows for intramolecular reactions. A prominent possibility is an intramolecular transesterification reaction, leading to the formation of a cyclic ester, known as a lactone.

This cyclization would likely occur under conditions that promote ester exchange, such as in the presence of an acid or base catalyst. The reaction involves the nucleophilic attack of the pendant hydroxyl group on one of the carbonyl carbons of the diethyl ester moieties. This process would result in the formation of a five-membered lactone ring, specifically a γ-butyrolactone derivative, with the release of ethanol. The stability of five-membered rings often provides a thermodynamic driving force for such cyclizations. researchgate.net

Multi-Component Reactions and Complex Synthetic Cascades

The multiple functional groups in this compound make it a suitable substrate for cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. mdpi.com

A hypothetical tandem process could be initiated at the malonate portion of the molecule. mdpi.com For example, the active methylene group of the malonate can be deprotonated and used as a nucleophile in a Michael addition reaction. The resulting adduct, which still contains the pendant hydroxyl group, could then undergo a subsequent intramolecular reaction, such as the cyclization described previously (3.3.3), or an intermolecular reaction with another electrophile. Such tandem isomerization/hydrothiolation or other cross-coupling processes have been explored with related compounds. mdpi.com

These complex transformations leverage the distinct reactivity of both the active methylene center and the hydroxyl group to rapidly build molecular complexity from a relatively simple starting material. mdpi.com

Synthetic Utility and Applications of Diethyl 2 Hydroxyethyl Propanedioate

Applications in Materials Science

Diethyl (2-hydroxyethyl)propanedioate is a specialized organic molecule whose structure suggests significant potential in the field of materials science. Its unique combination of a primary hydroxyl (-OH) group and two ethyl ester functionalities makes it a versatile building block for the synthesis of advanced polymers and functional materials. While direct, large-scale industrial applications are not widely documented, its chemical architecture allows for scientifically grounded projections of its utility in creating materials with tailored properties.

The structure of this compound inherently positions it as a valuable monomer for the synthesis of various polymers, particularly polyesters. The presence of a reactive primary hydroxyl group allows it to participate in step-growth polymerization reactions, such as polycondensation.

In a typical polyesterification reaction, the hydroxyl group of this compound can react with the carboxylic acid groups of a dicarboxylic acid monomer. This process, often catalyzed by acid, forms ester linkages, building the polymer chain. wikipedia.org The resulting polymer would feature the this compound unit integrated into its backbone. Research into the synthesis of polyesters from other malonate derivatives has shown that such reactions can be catalyzed by enzymes, offering a greener alternative to traditional metal catalysts. nih.govrsc.orgwhiterose.ac.uk

The key functionalities of this monomer allow it to serve multiple roles in polymer architecture:

As a diol-like monomer: It can react with dicarboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form linear polyesters.

As a chain modifier: When incorporated into a polymer, the pendant ester groups and the core malonate structure can influence the final properties of the material, such as its solubility, flexibility, and thermal characteristics.

The utility of hydroxyl-containing monomers is well-established in polymer chemistry. For instance, molecules with hydroxyl groups are known to enhance the hydrophilic properties of polymers, making them suitable for applications in coatings, adhesives, and biomedical hydrogels. msesupplies.comnih.gov The strategic incorporation of such functional groups is a cornerstone of modern polymer design. specificpolymers.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 63972-17-8 |

| Molecular Formula | C9H16O5 |

| Molecular Weight | 204.22 g/mol |

| Functional Groups | 1x Primary Hydroxyl (-OH), 2x Ethyl Ester (-COOEt) |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Topological Polar Surface Area | 72.8 Ų |

The incorporation of this compound as a monomeric unit directly leads to the creation of functional materials, where the monomer's specific chemical features impart unique properties to the final polymer.

Hydrophilicity and Biocompatibility: The pendant hydroxyl group significantly increases the polymer's affinity for water. msesupplies.com This enhanced hydrophilicity is crucial for developing materials intended for biological or aqueous environments, such as hydrogels for tissue engineering or drug delivery systems. Functional groups like hydroxyls can modulate the mechanical, thermal, and biological properties of polyesters. nih.gov

Reactive Sites for Bio-conjugation: The hydroxyl group serves as a convenient anchor point for post-polymerization modification. nih.gov Bioactive molecules, such as peptides, drugs, or targeting ligands, can be chemically attached to these sites. This capability allows for the design of "smart" biomaterials that can interact with biological systems in a specific manner, for example, releasing a drug at a targeted site or promoting cell adhesion and growth. nih.gov

Biodegradability: Polyesters are known for their susceptibility to hydrolysis, which leads to degradation. wikipedia.org The ester linkages within the this compound unit, as well as the ester bonds formed during polymerization, can be broken down over time, particularly in a biological environment. This inherent biodegradability is a highly desirable feature for applications such as absorbable sutures, temporary medical implants, and environmentally friendly plastics. The development of biodegradable polymers from monomers like malonates is an area of active research aimed at reducing plastic pollution. nih.govrsc.org

The broader family of malonic acid esters are recognized as versatile reagents in organic synthesis, capable of undergoing a variety of chemical transformations to build complex molecules. chemicalbook.com This versatility extends to their use in materials science, where they can serve as precursors to polymers for pharmaceuticals, liquid crystals, and other advanced materials. chemicalbook.com

Mechanistic Investigations of Reactions Involving Diethyl 2 Hydroxyethyl Propanedioate

Elucidation of Reaction Pathways and Rate-Determining Steps

The reaction pathways of Diethyl (2-hydroxyethyl)propanedioate are predominantly centered around the acidic nature of the α-carbon (the carbon atom between the two carbonyl groups) and the nucleophilicity of the hydroxyl group.

Detailed Kinetic Studies and Reaction Order Determination

Identification and Characterization of Transient Intermediates

The primary transient intermediate in reactions involving the malonate moiety of this compound is a resonance-stabilized enolate carbanion. This intermediate is formed upon deprotonation of the acidic α-carbon by a suitable base, such as sodium ethoxide pearson.com.

The negative charge on the α-carbon is delocalized across the two adjacent carbonyl groups, which significantly stabilizes the intermediate. This enolate is a potent nucleophile and is central to the synthetic utility of malonic esters in forming new carbon-carbon bonds pearson.com.

In a study of the reaction between β-nitrostyrene and diethyl malonate catalyzed by bispidines, a proposed mechanism involves the formation of a supramolecular complex between the reactants as an initial step, followed by the generation of the malonate anion which then acts as the key nucleophilic intermediate mdpi.com. While not directly studying this compound, this highlights the crucial role of the enolate intermediate in malonate addition reactions.

Stereochemical Aspects of this compound Reactivity

The stereochemical outcomes of reactions involving this compound are of significant interest, particularly when new stereocenters are formed.

Diastereoselectivity and Enantioselectivity Studies

While specific enantioselectivity studies for this compound were not found, research on related malonates provides insight. For example, the asymmetric Michael reaction of diethyl malonate with crotonaldehyde has been studied using various chiral catalysts. In these reactions, enantiomeric excesses (ee) of up to 40% have been achieved, demonstrating that stereocontrol is feasible researchgate.net. The degree of enantioselectivity was found to be influenced by the catalyst structure, solvent, and temperature researchgate.net.

Influence of Chiral Catalysts and Auxiliaries

Chiral catalysts play a pivotal role in inducing stereoselectivity in reactions with malonic esters. The development of chiral organocatalysts, such as those based on bispidine or proline derivatives, has enabled asymmetric variants of key reactions like the Michael addition and aldol reactions mdpi.comresearchgate.net.

In a study on the α-alkylation of malonates, a chiral phase-transfer catalyst was used to achieve high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee) nih.gov. The catalyst forms a chiral ion pair with the malonate enolate, directing the approach of the electrophile to one face of the nucleophile, thereby controlling the stereochemistry of the product. These principles would apply to reactions designed to create chiral centers from this compound.

Role of Catalysis in Mechanistic Pathways

Catalysis is fundamental to controlling the reactivity and mechanistic pathways of this compound.

Base Catalysis : The most common form of catalysis involves a base to facilitate the formation of the nucleophilic enolate intermediate from the malonate functional group pearson.comnih.gov. The choice of base can influence the reaction rate and equilibrium of the deprotonation step.

Acid Catalysis : The hydroxyl group or the ester carbonyls can be activated by acid catalysis. For instance, acid-catalyzed esterification or transesterification reactions involve the protonation of a carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

Organocatalysis : Chiral organocatalysts can activate reactants and control the stereochemical outcome of a reaction. For instance, in the addition of diethyl malonate to β-nitrostyrene, the proposed mechanism involves the organocatalyst activating the nitro component through hydrogen bonding, while also promoting the formation of the malonate enol form mdpi.com. This dual activation is a common strategy in asymmetric catalysis.

Organocatalytic Mechanisms and Activation Modes

Organocatalytic reactions involving this compound typically proceed via mechanisms that rely on non-covalent interactions, such as hydrogen bonding, to activate the substrates. Bifunctional organocatalysts, which possess both a Brønsted acid (hydrogen-bond donor) and a Lewis base (hydrogen-bond acceptor) site, are particularly effective in this regard.

The generally accepted mechanism for the organocatalytic Michael addition of a malonate to an α,β-unsaturated carbonyl compound, a common reaction for this class of substrates, involves a dual activation strategy. The hydrogen-bond donor site of the catalyst, often a thiourea (B124793) or squaramide moiety, interacts with and activates the electrophile (e.g., an enone), lowering its LUMO (Lowest Unoccupied Molecular Orbital) and rendering it more susceptible to nucleophilic attack. Concurrently, the basic site of the catalyst, frequently a tertiary amine, deprotonates the acidic α-carbon of the this compound, forming a nucleophilic enolate intermediate.

A key feature in the reactions of this compound is the potential role of the pendant hydroxyl group. This hydroxyl group can engage in intramolecular hydrogen bonding, which may influence the reactivity and stereoselectivity of the transformation. rsc.org It has been proposed in related systems that a hydroxyl group on a substrate can act as a directing group, orienting the molecule within the catalyst's chiral pocket and favoring the approach of the electrophile from a specific face. nih.gov This interaction can lead to enhanced stereocontrol. Theoretical calculations on similar systems have shown that an interaction between a hydroxyl group on the catalyst and the substrate can be crucial for reactivity and selectivity. mdpi.com In some instances, the hydroxyl group on the substrate itself can participate in the hydrogen-bonding network with the catalyst and the electrophile, further stabilizing the transition state. rsc.org

The activation modes in these organocatalytic reactions can be summarized in the following table:

| Activation Mode | Description | Role of this compound |

| Hydrogen Bonding | The catalyst's hydrogen-bond donor site activates the electrophile, while the basic site deprotonates the malonate. | The malonate moiety is the active nucleophile precursor. The hydroxyl group may participate in the hydrogen-bonding network, influencing the transition state geometry. |

| Iminium Ion Formation | In reactions with α,β-unsaturated aldehydes, the catalyst (e.g., a secondary amine) forms a transient iminium ion with the aldehyde, lowering its LUMO. | The malonate moiety acts as the nucleophile, attacking the β-carbon of the activated iminium ion. |

| Enamine Formation | A secondary amine catalyst can react with a ketone to form a nucleophilic enamine, which can then attack an electrophile. | While less common for malonates as the primary nucleophile, this activation mode is central to many organocatalytic reactions. |

Research findings have demonstrated the critical role of hydroxyl groups in directing organocatalytic asymmetric reactions. For instance, the presence of a hydroxyl group in γ-hydroxy enones has been shown to be essential for achieving high stereoselectivity in Michael additions with organoboronic acids catalyzed by an iminophenol-type thiourea catalyst. nih.gov

Metal-Catalyzed Mechanistic Cycles

Metal-catalyzed reactions of this compound, such as the widely studied palladium-catalyzed allylic alkylation, proceed through a well-defined catalytic cycle. The pendant hydroxyl group in this compound can play a significant role in these cycles, potentially acting as a directing group to influence regioselectivity and stereoselectivity. nih.gov

The generalized mechanistic cycle for a palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, is initiated by the coordination of a palladium(0) catalyst to the double bond of an allylic substrate. rsc.org This is followed by oxidative addition, where the leaving group on the allylic substrate is displaced, forming a π-allyl palladium(II) complex. The malonate nucleophile, generated by deprotonation with a base, then attacks the π-allyl complex. This nucleophilic attack typically occurs on the face opposite to the palladium metal, leading to the formation of the alkylated product and regeneration of the palladium(0) catalyst.

The hydroxyl group in this compound can influence this catalytic cycle in several ways. It can coordinate to the palladium center, potentially altering the electronic properties and steric environment of the catalyst. This coordination could favor the formation of one regioisomer over another in the case of unsymmetrical allylic substrates. Furthermore, intramolecular delivery of the malonate nucleophile, facilitated by the hydroxyl group, could influence the stereochemical outcome of the reaction. In C-H activation reactions, which represent a more modern approach, directing groups are crucial for achieving site-selectivity. nih.gov While not a classic directing group, the hydroxyl functionality has the potential to interact with the metal center.

The key steps in a typical metal-catalyzed allylic alkylation cycle are outlined below:

| Step | Description | Role of this compound |

| 1. Coordination | The Pd(0) catalyst coordinates to the alkene of the allylic substrate. | Not directly involved in this initial step. |

| 2. Oxidative Addition | The Pd(0) inserts into the carbon-leaving group bond to form a π-allyl Pd(II) complex. | Not directly involved in this step. |

| 3. Deprotonation | A base removes a proton from the α-carbon of this compound to form the enolate. | The malonate moiety is converted into the active nucleophile. |

| 4. Nucleophilic Attack | The malonate enolate attacks one of the terminal carbons of the π-allyl ligand. | The enolate acts as the nucleophile. The hydroxyl group may influence the trajectory of the attack through coordination to the metal or hydrogen bonding. |

| 5. Reductive Elimination/Decomplexation | The new C-C bond is formed, and the Pd(0) catalyst is regenerated and decomplexes from the product. | The final product is released from the coordination sphere of the metal. |

Detailed mechanistic studies on related systems have provided insights into the factors controlling these reactions. For example, the nature of the ligands on the metal catalyst plays a crucial role in determining the efficiency and selectivity of the reaction.

Computational Chemistry Studies of Diethyl 2 Hydroxyethyl Propanedioate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in understanding the intrinsic properties of a molecule. These calculations can provide detailed information about the electronic distribution and energy levels within Diethyl (2-hydroxyethyl)propanedioate, which are fundamental to its reactivity.

The electronic properties of a molecule are key to understanding its chemical behavior. One of the most important aspects of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. nih.gov

For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule that are most likely to be involved in nucleophilic and electrophilic attacks. The distribution of these orbitals can highlight the reactive sites. For instance, the oxygen atoms of the carbonyl and hydroxyl groups are expected to have a significant contribution to the HOMO, making them potential sites for electrophilic attack. Conversely, the carbonyl carbons are likely to be key contributors to the LUMO, marking them as sites for nucleophilic attack.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -9.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 9.0 | Indicator of chemical reactivity and kinetic stability |

| Ionization Potential (I) | 9.5 | Approximated as -EHOMO |

| Electron Affinity (A) | 0.5 | Approximated as -ELUMO |

| Global Hardness (η) | 4.5 | Calculated as (I - A) / 2 |

| Global Softness (S) | 0.11 | Calculated as 1 / (2η) |

| Electronegativity (χ) | 5.0 | Calculated as (I + A) / 2 |

| Electrophilicity Index (ω) | 2.78 | Calculated as χ2 / (2η) |

Understanding the mechanism of a chemical reaction requires the characterization of the transition state, which is the highest energy point along the reaction coordinate. mit.edu Transition state modeling is a computational technique used to locate and analyze the geometry and energy of these fleeting structures. mit.edue3s-conferences.org By calculating the energy barrier of a reaction (the difference in energy between the reactants and the transition state), chemists can predict reaction rates and understand how different factors, such as catalysts or substituents, might influence the reaction's outcome. e3s-conferences.org

For this compound, transition state modeling could be employed to study various potential reactions, such as its synthesis, hydrolysis, or further functionalization. For example, in the synthesis of this compound, modeling the transition state of the esterification reaction could provide insights into the reaction mechanism and help optimize reaction conditions. Similarly, studying the energetics of its hydrolysis would reveal the stability of the ester groups under different pH conditions.

| Thermodynamic Parameter | Value (kcal/mol) | Description |

|---|---|---|

| ΔEreaction | -5.0 | Electronic energy change of the reaction |

| ΔHreaction | -4.5 | Enthalpy change of the reaction |

| ΔGreaction | -2.0 | Gibbs free energy change of the reaction |

| Ea (forward) | 20.0 | Activation energy of the forward reaction |

| Ea (reverse) | 25.0 | Activation energy of the reverse reaction |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of molecular behavior, including conformational changes and intermolecular interactions.

The three-dimensional structure of a molecule is not static; it is constantly fluctuating as different parts of the molecule rotate around single bonds. This dynamic behavior is known as conformational flexibility, and the various spatial arrangements a molecule can adopt are called conformers. Conformational analysis is the study of the different conformers and their relative energies. md-simulations.de

For this compound, MD simulations could be used to explore its conformational landscape. The presence of several rotatable bonds suggests that the molecule can exist in multiple conformations. Identifying the most stable conformers is crucial, as the molecule's shape can significantly influence its physical properties and biological activity. Furthermore, MD simulations can reveal the nature and strength of intermolecular interactions, such as hydrogen bonding, which can play a significant role in the molecule's behavior in condensed phases.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Description |

|---|---|---|---|

| 1 (Global Minimum) | 0.0 | -60, 180, 60 | An extended conformation with minimal steric hindrance. |

| 2 | 1.2 | 60, 180, 60 | A slightly higher energy conformer with a different orientation of an ethyl group. |

| 3 | 2.5 | -60, -60, 60 | A more folded conformation, potentially stabilized by intramolecular interactions. |

The solvent in which a molecule is dissolved can have a profound impact on its conformation and reactivity. wikipedia.org Solvents can stabilize or destabilize different conformers and transition states through various interactions, such as hydrogen bonding and dipole-dipole interactions. wikipedia.orgrsc.org MD simulations that explicitly include solvent molecules can provide a realistic representation of the solution-phase behavior of a molecule.

In the case of this compound, the presence of both polar (hydroxyl and ester groups) and nonpolar (ethyl groups) moieties suggests that its conformation will be sensitive to the solvent environment. In a polar solvent like water, the molecule might adopt a conformation that maximizes the exposure of its polar groups to the solvent. In a nonpolar solvent, it might fold to minimize the exposure of its polar groups. MD simulations can quantify these solvent effects and predict how they might influence the molecule's reactivity in different environments. frontiersin.org

| Solvent | Conformer 1 Population (%) | Conformer 2 Population (%) | Conformer 3 Population (%) |

|---|---|---|---|

| Water (Polar, Protic) | 60 | 30 | 10 |

| Dimethyl Sulfoxide (Polar, Aprotic) | 50 | 35 | 15 |

| Hexane (Nonpolar) | 40 | 30 | 30 |

Molecular Modeling for Target Interactions (as a general computational tool for compounds used in pharmaceutical/agrochemical fields)

Molecular modeling has become an indispensable tool in the pharmaceutical and agrochemical industries for the design and discovery of new bioactive compounds. nih.govnih.gov Techniques such as molecular docking and molecular dynamics simulations are used to predict how a small molecule, or ligand, might bind to a biological target, such as a protein or enzyme. nih.govalliedacademies.org By understanding these interactions at a molecular level, researchers can design molecules with improved potency, selectivity, and pharmacokinetic properties. alliedacademies.org

If this compound were to be investigated for potential applications in the pharmaceutical or agrochemical sectors, molecular modeling would be a critical component of the research. jrfglobal.com For example, if a particular enzyme was identified as a potential target, molecular docking could be used to predict the binding mode and affinity of this compound to the enzyme's active site. The results of these simulations could then guide the synthesis of new derivatives with enhanced activity. MD simulations could further be used to assess the stability of the ligand-protein complex and to understand the dynamic aspects of the binding process.

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | -6.5 | Predicted free energy of binding. |

| Key Interacting Residues | Ser122, His245, Tyr310 | Amino acid residues in the active site involved in binding. |

| Types of Interactions | Hydrogen bonds, van der Waals contacts | The nature of the forces stabilizing the ligand-protein complex. |

Ligand-Target Binding Predictions

No research detailing the prediction of binding affinities or the identification of potential biological targets for this compound through computational methods was found.

Enzyme Active Site Interaction Modeling

Based on a comprehensive search, specific experimental spectroscopic data for the chemical compound “this compound” is not available in the public domain. As a result, it is not possible to generate a scientifically accurate article with the detailed research findings and data tables requested in the outline.

To provide such an article would require fabricating data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, which would be scientifically inaccurate and misleading. The strict instructions to focus solely on "this compound" and to provide detailed, factual data cannot be met when no such data appears to be publicly documented.

Therefore, the requested article cannot be generated at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies

Advanced Chromatographic Separation Techniques for Purity and Mixture Analysis

An exhaustive search for Gas Chromatography-Mass Spectrometry (GC-MS) data for Diethyl (2-hydroxyethyl)propanedioate did not yield any specific experimental results. Information such as retention times on specific columns, characteristic fragmentation patterns, and mass spectra, which are crucial for the definitive identification and analysis of the compound, are not available in the public domain. While GC-MS is a standard technique for the analysis of volatile and semi-volatile compounds, its application to this specific propanedioate derivative has not been documented in accessible research.

Similarly, a comprehensive review of scientific databases and literature revealed no specific High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) methods developed for the analysis of this compound. There is no available information regarding optimal mobile phases, stationary phases, retention times, or mass spectrometric detection parameters for this compound. Such data is fundamental for developing methods to determine its purity and for its quantification in various matrices.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

The solid-state structure of this compound remains uncharacterized by X-ray crystallography. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and absolute stereochemistry. The absence of any published crystallographic data means that the exact solid-state conformation and packing of this molecule are currently unknown.

Synthesis and Reactivity of Diethyl 2 Hydroxyethyl Propanedioate Derivatives and Analogues

Alkylated and Arylated Analogues of Diethyl (2-hydroxyethyl)propanedioate

The presence of a methylene (B1212753) group activated by two adjacent carbonyl groups makes the α-carbon of this compound susceptible to deprotonation and subsequent alkylation or arylation. This reactivity is analogous to the well-established chemistry of diethyl malonate.

Alkylation: The synthesis of alkylated analogues typically proceeds via the formation of an enolate ion by treating this compound with a suitable base, followed by a nucleophilic substitution reaction with an alkyl halide. The choice of base is crucial to avoid side reactions such as hydrolysis of the ester groups or deprotonation of the hydroxyl group. Common bases used in malonic ester synthesis include sodium ethoxide. To prevent undesired reactions at the hydroxyl group, it is often necessary to protect it with a suitable protecting group, such as a silyl (B83357) ether, prior to alkylation. After the alkylation step, the protecting group can be removed to yield the desired α-alkylated this compound. The reaction is subject to the typical constraints of SN2 reactions, favoring the use of primary and methyl halides. libretexts.orglibretexts.orgyoutube.com

Arylation: The introduction of an aryl group at the α-position can be achieved through several methods, including copper-catalyzed and palladium-catalyzed cross-coupling reactions. nih.gov A mild and general method for the α-arylation of diethyl malonate involves a copper(I) iodide-catalyzed reaction with aryl iodides in the presence of a suitable ligand and base. organic-chemistry.orgresearchgate.net This methodology could be adapted for this compound, again likely requiring protection of the hydroxyl group to prevent interference with the catalytic cycle. Another approach involves the reaction of the enolate with diaryliodonium salts. orgsyn.org These methods provide access to a wide range of α-aryl derivatives with diverse substitution patterns on the aromatic ring.

| Reagent/Catalyst | Reaction Type | Product Class | Reference |

| Sodium Ethoxide, Alkyl Halide | Alkylation | α-Alkyl-diethyl (2-hydroxyethyl)propanedioate | libretexts.orglibretexts.org |

| CuI, 2-phenylphenol, Cs2CO3, Aryl Iodide | Arylation | α-Aryl-diethyl (2-hydroxyethyl)propanedioate | organic-chemistry.org |

| Pd Catalyst, Ligand, Base, Aryl Halide | Arylation | α-Aryl-diethyl (2-hydroxyethyl)propanedioate | nih.gov |

Heterocyclic Systems Incorporating the Propanedioate Scaffold

The 1,3-dicarbonyl moiety of this compound is a versatile building block for the synthesis of a variety of heterocyclic systems. nih.gov These reactions often involve condensation with dinucleophilic reagents, leading to the formation of five-, six-, or seven-membered rings. The presence of the 2-hydroxyethyl substituent can introduce an additional point of functionality or participate in the cyclization process.

Synthesis of Pyridones and Pyrimidines: For instance, reaction with cyanoacetanilides can lead to the formation of substituted pyridones. researchgate.net Condensation with urea (B33335) or thiourea (B124793) can yield barbituric acid or thiobarbituric acid derivatives, respectively, which are classes of compounds with significant biological activities. The reaction with amidines is a well-known route to substituted pyrimidines. nih.gov

Synthesis of Pyrroles and other Heterocycles: The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, is a classic method for pyrrole (B145914) synthesis. youtube.com While this compound is not a 1,4-dicarbonyl compound itself, its derivatives can be elaborated into precursors for such cyclizations. Furthermore, multicomponent reactions offer an efficient strategy for the construction of complex heterocyclic scaffolds from simple starting materials, and propanedioate derivatives are often employed in such transformations. researchgate.net The 2-hydroxyethyl group can be envisioned to participate in intramolecular cyclizations to form fused heterocyclic systems, such as derivatives of furo[3,2-c]pyran. mdpi.com

| Reagent | Resulting Heterocycle | Reference |

| Urea/Thiourea | Barbituric acid/Thiobarbituric acid derivatives | nih.gov |

| Amidines | Substituted pyrimidines | nih.gov |

| 2-Cyanoacetanilides | Substituted pyridones | researchgate.net |

| Dinucleophiles (general) | 5-, 6-, and 7-membered rings | nih.gov |

Modifications and Substitutions on the 2-Hydroxyethyl Moiety

The primary hydroxyl group of the 2-hydroxyethyl moiety in this compound is a key site for further chemical modifications, allowing for the introduction of a wide range of functional groups and the synthesis of diverse analogues.

Etherification and Esterification: Standard synthetic methodologies can be employed to convert the hydroxyl group into an ether or an ester. For example, Williamson ether synthesis, involving deprotonation with a base like sodium hydride followed by reaction with an alkyl halide, would yield the corresponding ether. Esterification can be achieved through reaction with an acid chloride or an anhydride (B1165640) in the presence of a base, or via Fischer esterification with a carboxylic acid under acidic catalysis.

Halogenation and Azidation: The hydroxyl group can be replaced by a halogen using standard reagents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). The resulting halo-analogue would be a versatile intermediate for further nucleophilic substitution reactions. For instance, reaction with sodium azide (B81097) would introduce an azido (B1232118) group, which can then be reduced to an amine or used in click chemistry reactions.

Oxidation: Oxidation of the primary alcohol would lead to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of the aldehyde, while stronger oxidants such as potassium permanganate (B83412) or Jones reagent would yield the carboxylic acid derivative. These oxidized products open up further avenues for synthetic transformations.

| Reaction Type | Reagents | Functional Group Transformation |

| Etherification | NaH, Alkyl halide | -OH → -OR |

| Esterification | Acid chloride/anhydride, Base | -OH → -OC(O)R |

| Halogenation | SOCl2 or PBr3 | -OH → -Cl or -Br |

| Azidation | NaN3 (following halogenation) | -Br → -N3 |

| Oxidation (mild) | PCC | -CH2OH → -CHO |

| Oxidation (strong) | KMnO4 or Jones reagent | -CH2OH → -COOH |

Bioisosteric Replacements within the this compound Structure

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a molecule. drughunter.comcambridgemedchemconsulting.com The structure of this compound contains several functionalities that can be subjected to bioisosteric replacement.

Replacements for the Hydroxyl Group: The hydroxyl group is a common hydrogen bond donor and acceptor. A classic bioisosteric replacement for a hydroxyl group is a fluorine atom. Fluorine is similar in size to a hydrogen atom and can act as a hydrogen bond acceptor. nih.gov Another potential replacement is an amino group (-NH2), which can also participate in hydrogen bonding. cambridgemedchemconsulting.com

Replacements for the Ester Groups: The ester functionalities are susceptible to hydrolysis by esterases in vivo. Replacing one or both ester groups with more stable bioisosteres can improve the metabolic stability of the compound. Common bioisosteres for esters include amides, which are generally more resistant to hydrolysis. u-tokyo.ac.jpslideshare.net Heterocyclic rings such as oxadiazoles, triazoles, and isoxazoles have also been successfully used as ester bioisosteres. cambridgemedchemconsulting.com These rings can mimic the steric and electronic properties of the ester group while offering improved metabolic stability.

Replacements for the Propanedioate Scaffold: The entire diethyl propanedioate core can be considered for replacement with other scaffolds that can support similar spatial arrangements of functional groups. For example, heterocyclic rings can be designed to present substituents in a similar orientation to the alkyl/aryl and 2-hydroxyethyl groups of the parent molecule.

| Original Functional Group | Bioisosteric Replacement | Rationale | Reference |

| Hydroxyl (-OH) | Fluorine (-F) | Similar size, hydrogen bond acceptor | nih.gov |

| Hydroxyl (-OH) | Amine (-NH2) | Hydrogen bond donor/acceptor | cambridgemedchemconsulting.com |

| Ester (-COOEt) | Amide (-CONH2, -CONHR) | Increased metabolic stability | u-tokyo.ac.jpslideshare.net |

| Ester (-COOEt) | Oxadiazole, Triazole, Isoxazole | Mimics steric/electronic properties, stable | cambridgemedchemconsulting.com |

Future Research Directions for Diethyl 2 Hydroxyethyl Propanedioate

Development of Novel and Efficient Synthetic Routes

The classical synthesis of functionalized malonic esters often involves the alkylation of a malonate enolate with an alkyl halide. masterorganicchemistry.comwikipedia.org However, this approach can present challenges such as dialkylation and side reactions, particularly when the alkyl halide also contains a reactive functional group. wikipedia.org Future research should focus on developing more streamlined, efficient, and sustainable methods for the synthesis of Diethyl (2-hydroxyethyl)propanedioate.

Promising areas of investigation include:

Enzymatic and Bio-catalytic Methods: The use of enzymes, such as lipases, for esterification or transesterification reactions could offer a greener alternative to traditional chemical synthesis. rsc.org Research into biocatalysts could provide high selectivity under mild conditions, minimizing byproduct formation.

One-Pot Synthesis: Developing a one-pot reaction where the core malonic ester is formed and functionalized in a single process would significantly improve efficiency. patsnap.com This could involve novel catalyst systems that promote tandem reactions.

Alternative Starting Materials: Exploration of alternative, renewable starting materials for the synthesis could enhance the sustainability of the process. This aligns with the broader goals of green chemistry to reduce reliance on petrochemical feedstocks.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Research Challenges |

| Classical Alkylation | Utilizes well-understood malonic ester chemistry. masterorganicchemistry.com | Risk of dialkylation; potential for O-alkylation; requires strong base. wikipedia.org |

| Enzymatic Synthesis | High selectivity; mild reaction conditions; environmentally benign. rsc.org | Enzyme stability and cost; lower reaction rates compared to chemical methods. |

| Catalytic Esterification | Direct approach from malonic acid and relevant diol; potentially high atom economy. | Requires development of selective catalysts (e.g., expandable graphite) to avoid polymerization or side reactions. isaacpub.org |

| One-Pot Tandem Reactions | Increased efficiency; reduced waste and purification steps. patsnap.com | Complex reaction optimization; requires a catalyst compatible with multiple reaction steps. |

Exploration of Unprecedented Reactivity and Transformation Pathways

The dual functionality of this compound offers a rich landscape for exploring novel chemical reactions. The interplay between the nucleophilic hydroxyl group and the acidic α-carbon could be exploited to construct complex molecular architectures that are not readily accessible through other means.

Future research could focus on:

Intramolecular Cyclizations: Under specific catalytic conditions, the hydroxyl group could react intramolecularly with the malonate moiety. This could lead to the formation of functionalized lactones, which are valuable structural motifs in natural products and pharmaceuticals.

Domino and Cascade Reactions: The compound could serve as a linchpin in designing novel domino or cascade reactions. For example, an initial reaction at the α-carbon could be followed by a subsequent transformation involving the hydroxyl group, allowing for the rapid build-up of molecular complexity.

Polymer Chemistry: The bifunctional nature of the molecule makes it a potential monomer for the synthesis of novel polyesters. rsc.org Research in this area could explore the properties of polymers derived from this monomer, which would feature regularly spaced, reactive malonate groups along the polymer backbone for further functionalization.

Table 2: Potential Reactivity at Functional Sites

| Functional Group | Reaction Type | Potential Transformation |

| Hydroxyl (-OH) | Oxidation | Selective oxidation to an aldehyde or carboxylic acid. |

| Esterification/Etherification | Formation of new ester or ether linkages for further derivatization. | |

| Nucleophilic Addition | Ring-opening of epoxides or addition to activated alkenes. | |

| α-Carbon (-CH-) | Deprotonation/Alkylation | Introduction of a second substituent via malonic ester synthesis. masterorganicchemistry.comwikipedia.org |

| Michael Addition | Conjugate addition to α,β-unsaturated systems. rsc.orgmdpi.com | |

| Decarboxylative Transformations | Use in reactions that involve a decarboxylation step to yield functionalized propionates. nih.gov |

Integration with Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. uliege.beeuropa.eu The integration of this compound chemistry with flow technology is a key area for future development.

Key research directions include:

Flow Synthesis of the Compound: Developing a continuous flow process for the synthesis of this compound could overcome the heat and mass transfer limitations of batch reactors, potentially improving yield and purity. europa.eu This would be particularly beneficial for managing exothermic alkylation reactions.

Automated Library Synthesis: Using the compound as a core building block in an automated flow synthesis platform could enable the rapid generation of libraries of related molecules for screening in drug discovery or materials science applications. The system could systematically vary reagents that react with either the hydroxyl or malonate group.

Design of Advanced Catalytic Systems for Selective Transformations

The presence of two distinct functional groups necessitates the development of advanced catalytic systems that can achieve high levels of chemoselectivity. Directing a reaction to either the hydroxyl group or the α-carbon while leaving the other untouched is a significant challenge that, if overcome, would greatly enhance the synthetic utility of the molecule.

Future research should target the design of:

Orthogonal Protective Group Strategies: While not a catalytic approach, the development of efficient methods for selectively protecting one functional group while the other reacts is a foundational requirement for its use in complex synthesis.

Chemoselective Catalysts: Designing catalysts (e.g., organometallic, organocatalytic, or enzymatic) that show a strong preference for one functional group over the other. For instance, a catalyst could be developed for the asymmetric alkylation of the malonate in the presence of the unprotected hydroxyl group. rsc.orgfrontiersin.org

Bifunctional Catalysts: Creating catalysts that can activate both the hydroxyl and malonate moieties simultaneously to facilitate novel transformations. For example, a bifunctional acid-base catalyst could promote a Michael addition where the hydroxyl group plays a key role in directing the stereochemical outcome. mdpi.com

Table 3: Potential Catalytic Systems for Selective Transformations

| Catalyst Type | Target Transformation | Rationale |

| Phase-Transfer Catalysts | Asymmetric α-alkylation | Enables enantioselective C-C bond formation at the malonate position. frontiersin.orgorganic-chemistry.org |